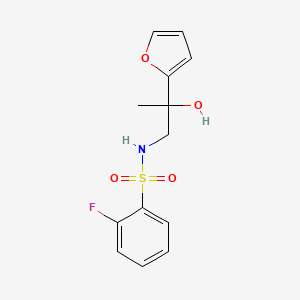

2-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a sulfonamide derivative that has been shown to exhibit promising results in various scientific studies. In

Applications De Recherche Scientifique

Binding Constants and Ligand Design

One study explored the effect of hydrophobic tails on the binding constants of ligands to bovine carbonic anhydrase II, emphasizing the role of fluorocarbons and hydrocarbons in enhancing hydrophobic interactions. This research sheds light on designing more effective inhibitors by manipulating the hydrophobicity and surface area of ligands, which can be directly related to the structural properties of compounds like 2-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide (Gao, Qiao, & Whitesides, 1995).

Enzyme Inhibition for Neurological Insights

Another research focus has been the synthesis and evaluation of benzenesulfonamide derivatives as high-affinity inhibitors for enzymes like kynurenine 3-hydroxylase. These inhibitors play a crucial role in understanding neurological conditions and pathways, offering a foundation for therapeutic developments using structurally complex sulfonamides (Röver et al., 1997).

Cyclooxygenase-2 Inhibition

The synthesis and evaluation of benzenesulfonamide derivatives for inhibiting cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer, highlight the potential therapeutic applications of these compounds. Studies have identified specific derivatives as potent and selective COX-2 inhibitors, useful for treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Fluorination and Stereoselectivity in Organic Synthesis

Research into electrophilic fluorinating agents, such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), demonstrates the importance of fluorination for improving enantioselectivity in synthetic chemistry. This area of study is crucial for developing pharmaceuticals with specific activity profiles, where the introduction of fluorine atoms can significantly impact the biological activity and metabolism of the compounds (Yasui et al., 2011).

Chemical Synthesis and Characterization

Innovative synthetic methods for creating fluorinated heterocycles, like those involving the use of N-fluorodibenzenesulfonamide, underline the versatility and significance of fluorine in organic synthesis. These methods contribute to the development of novel materials and pharmaceuticals by enabling the synthesis of complex molecules with specific functional properties (Dvornikova et al., 2003).

Propriétés

IUPAC Name |

2-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO4S/c1-13(16,12-7-4-8-19-12)9-15-20(17,18)11-6-3-2-5-10(11)14/h2-8,15-16H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHURUJCPYERPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC=C1F)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2734930.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2734933.png)

![Ethyl 2-[[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate](/img/structure/B2734938.png)

![3-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2734945.png)